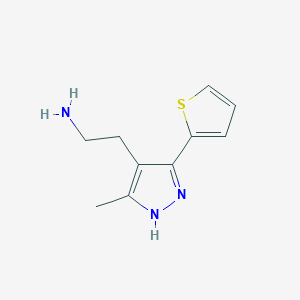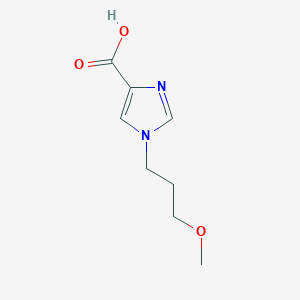
3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3,4-diethoxyphenyl-1-methylpyrazole-5-carboxylic acid, is an important organic compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 246.28 g/mol and is soluble in methanol and ethanol. This compound is widely used in biological and medicinal research due to its ability to interact with a variety of organic molecules and its low toxicity.
Applications De Recherche Scientifique
Antibacterial Applications
Pyrazole derivatives synthesized from various precursors have demonstrated significant antibacterial activities. For instance, compounds prepared through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid were found to be effective antibacterial agents (Maqbool et al., 2014).
Structural and Spectroscopic Investigations
Research involving pyrazole derivatives extends into structural and spectroscopic studies, providing essential insights into their chemical properties. For example, the synthesis and characterization of pyrazole ester derivatives have been explored to understand their stability and interactions, particularly focusing on induced polarization through electron transfer and hydrogen bonding mechanisms (Tewari et al., 2014).
Nonlinear Optical (NLO) Properties
Pyrazole derivatives have been identified as potential candidates for optical limiting applications due to their nonlinear optical properties. This has been demonstrated through the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting their relevance in the development of new materials for photonic and optoelectronic devices (Chandrakantha et al., 2013).
Catalysis
Pyrazole derivatives have also been explored in the context of catalysis, particularly in the hydrogenation of esters to amines. This is exemplified by studies on the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids, showcasing the potential of pyrazole compounds in synthetic chemistry and catalysis (Gorpinchenko et al., 2009).
Propriétés
IUPAC Name |
5-(3,4-diethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-20-13-7-6-10(8-14(13)21-5-2)11-9-12(15(18)19)17(3)16-11/h6-9H,4-5H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMJPHIDBJWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1471806.png)
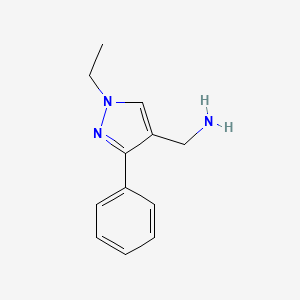
![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)
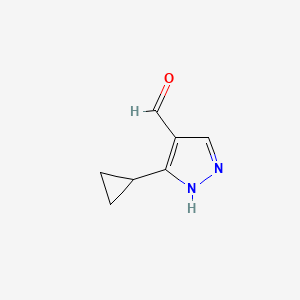
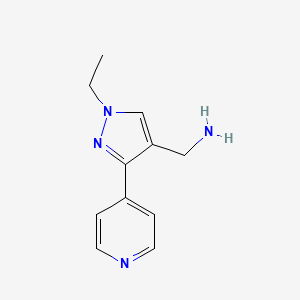

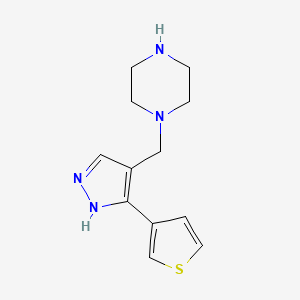
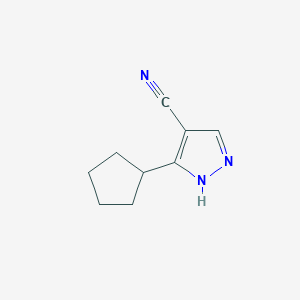
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)
![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)

